molecular formula C13H14N2O3S B7471202 Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No. B7471202
M. Wt: 278.33 g/mol
InChI Key: QMYINZISAURIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate, also known as EFMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is not fully understood. However, studies have suggested that Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has also been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has been reported to exhibit low toxicity in vitro and in vivo studies. However, further studies are required to determine the exact toxicity profile of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate. Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has also been reported to exhibit good solubility in various solvents, making it a potential candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate in lab experiments include its reproducible synthesis method, low toxicity, and potential applications in various fields such as medicinal chemistry and material science. However, the limitations of using Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate in lab experiments include its limited availability and the need for further studies to determine its exact mechanism of action and toxicity profile.

Future Directions

There are several future directions for research on Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate. One potential direction is to investigate the use of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate in drug delivery systems, such as nanoparticles and liposomes. Another potential direction is to determine the exact mechanism of action of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate and its potential applications in the treatment of various diseases. Further studies are also required to determine the toxicity profile of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate and its potential side effects.
Conclusion:
In conclusion, Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a promising compound with potential applications in various fields such as medicinal chemistry and material science. The reproducible synthesis method and low toxicity make Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate a potential candidate for further research. However, further studies are required to determine the exact mechanism of action, toxicity profile, and potential side effects of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate.

Synthesis Methods

The synthesis of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate involves the reaction of 2-acetyl furan with thiourea in the presence of ethyl acetoacetate and ammonium acetate. The resulting product is then treated with methyl iodide and sodium methoxide to obtain Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate in good yield. This method has been reported to be efficient and reproducible, making Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate a promising compound for further research.

Scientific Research Applications

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has shown potential applications in medicinal chemistry as a potent antitumor agent. Studies have shown that Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-4-17-13(16)10-8(2)14-11(15-12(10)19-3)9-6-5-7-18-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYINZISAURIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.